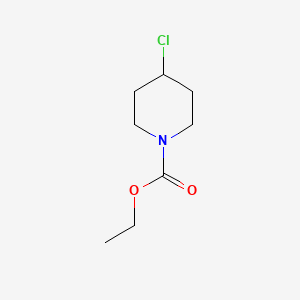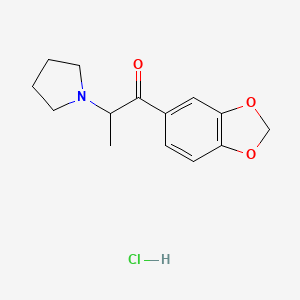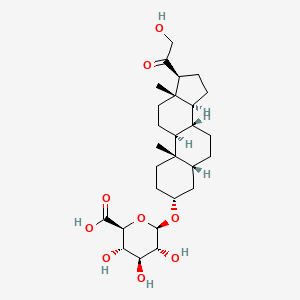
Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrodeoxycorticosterone (abbreviated as THDOC; 3α,21-dihydroxy-5α-pregnan-20-one), also referred to as allotetrahydrocorticosterone, is an endogenous neurosteroid . It is synthesized from the adrenal hormone deoxycorticosterone .
Synthesis Analysis
THDOC is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .Molecular Structure Analysis
The molecular formula of Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide is C27H42O9 .Chemical Reactions Analysis
THDOC is a potent positive allosteric modulator of the GABA A receptor, and has sedative, anxiolytic and anticonvulsant effects . Changes in the normal levels of this steroid particularly during pregnancy and menstruation may be involved in some types of epilepsy (catamenial epilepsy) and premenstrual syndrome, as well as stress, anxiety and depression .Physical And Chemical Properties Analysis
The molecular weight of this compound is 510.62 .Aplicaciones Científicas De Investigación
Characterization of 17-deoxy and 17-hydroxycorticosteroids in human amniotic fluid identified tetrahydrocortisone glucuronide as a major component, suggesting its significance in fetal metabolism (Schweitzer, Klein, & Giroud, 1971).
Research on deoxycorticosterone (DOC) production rates in humans revealed the importance of tetrahydro-DOC glucuronides in hormonal regulation and steroidogenesis (Casey & Macdonald, 1983).
A study developed a method for determining 12 tetrahydrocorticosteroid glucuronides in human urine, highlighting their clinical and biochemical significance (Ikegawa et al., 2009).
Research on 18-hydroxy-11-deoxycorticosterone (18-OH-DOC) in hypertension provided insights into its role in blood pressure regulation (Melby, Dale, & Wilson, 1971).
Investigation of steroid patterns in maternal and umbilical cord plasma and amniotic fluid showed the prevalence of 11-oxo-steroid glucuronides, indicating metabolic pathways in fetal development (Schweitzer & Giroud, 1971).
ELISA methods for urinary deoxycorticosterone in rodents highlighted its physiological and pathophysiological roles, particularly in relation to stress and metabolic control (Al-Dujaili et al., 2009).
A review discussed the mislabelling of deoxycorticosterone and its wide range of activities, contributing to a better understanding of corticosteroid structure-function relationships (Vinson, 2011).
A study on 3α, 5β-reduced cortisol and its effects on GABAA receptors revealed the importance of tetrahydro-reduced derivatives of deoxycorticosterone in neuropharmacology (Penland & Morrow, 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNOSGJSTZJIRI-RVBRMEHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858446 |
Source


|
| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56162-36-8 |
Source


|
| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

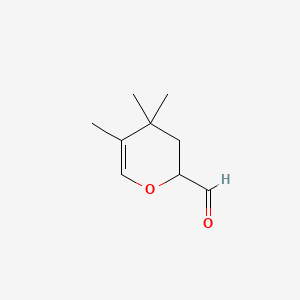
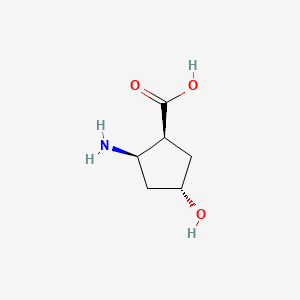
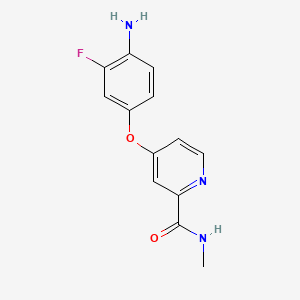
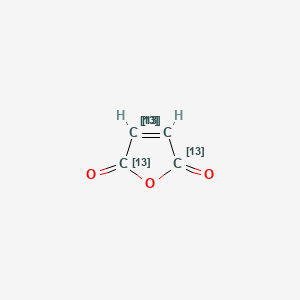
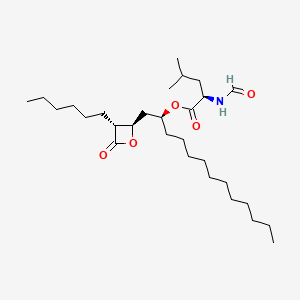



![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)

